2-(3-Isobutyl-4-oxo-3,4-dihydrophthalazin-1-yl)propanoic acid 2-(3-Isobutyl-4-oxo-3,4-dihydrophthalazin-1-yl)propanoic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC15858873
InChI: InChI=1S/C15H18N2O3/c1-9(2)8-17-14(18)12-7-5-4-6-11(12)13(16-17)10(3)15(19)20/h4-7,9-10H,8H2,1-3H3,(H,19,20)
SMILES:
Molecular Formula: C15H18N2O3
Molecular Weight: 274.31 g/mol

2-(3-Isobutyl-4-oxo-3,4-dihydrophthalazin-1-yl)propanoic acid

CAS No.:

Cat. No.: VC15858873

Molecular Formula: C15H18N2O3

Molecular Weight: 274.31 g/mol

* For research use only. Not for human or veterinary use.

2-(3-Isobutyl-4-oxo-3,4-dihydrophthalazin-1-yl)propanoic acid -

Specification

Molecular Formula C15H18N2O3
Molecular Weight 274.31 g/mol
IUPAC Name 2-[3-(2-methylpropyl)-4-oxophthalazin-1-yl]propanoic acid
Standard InChI InChI=1S/C15H18N2O3/c1-9(2)8-17-14(18)12-7-5-4-6-11(12)13(16-17)10(3)15(19)20/h4-7,9-10H,8H2,1-3H3,(H,19,20)
Standard InChI Key BTPCWMFEEXURIG-UHFFFAOYSA-N
Canonical SMILES CC(C)CN1C(=O)C2=CC=CC=C2C(=N1)C(C)C(=O)O

Introduction

2-(3-Isobutyl-4-oxo-3,4-dihydrophthalazin-1-yl)propanoic acid is a complex organic compound with the molecular formula C15H18N2O3 and a molecular weight of 274.31 g/mol . This compound is characterized by its phthalazine ring structure, which is modified with an isobutyl group and a propanoic acid moiety. The presence of these functional groups suggests potential applications in various chemical and biological fields.

Chemical Reactivity

The compound's reactivity is influenced by its functional groups. The propanoic acid group can participate in reactions typical of carboxylic acids, such as esterification and amidation. The keto group on the phthalazine ring can undergo nucleophilic addition reactions.

Synthesis and Preparation

The synthesis of 2-(3-Isobutyl-4-oxo-3,4-dihydrophthalazin-1-yl)propanoic acid typically involves multi-step organic synthesis methods. These may include the formation of the phthalazine ring followed by the introduction of the isobutyl and propanoic acid groups. Specific synthetic routes can vary based on starting materials and desired yields.

Biological Activity

Phthalazine derivatives have been explored for their potential biological activities, including anti-inflammatory and antimicrobial effects. The presence of the isobutyl group and the propanoic acid moiety may influence the compound's interaction with biological targets.

Chemical Applications

The compound's unique structure makes it a candidate for further chemical modification. It can serve as a precursor for synthesizing more complex molecules with potential applications in pharmaceuticals or materials science.

Comparison with Related Compounds

Compound NameMolecular FormulaMolecular WeightBiological Activity
2-(3-Isobutyl-4-oxo-3,4-dihydrophthalazin-1-yl)propanoic acidC15H18N2O3274.31 g/molPotential biological activities due to phthalazine structure
2-(3-Isopropyl-4-oxo-3,4-dihydrophthalazin-1-yl)propanoic acidC14H16N2O3260.29 g/molSimilar potential biological activities, differing in alkyl substitution

Availability and Handling

2-(3-Isobutyl-4-oxo-3,4-dihydrophthalazin-1-yl)propanoic acid is currently listed as discontinued by some suppliers, indicating potential challenges in sourcing this compound . Handling should follow standard safety protocols for organic compounds, including protection against skin and eye contact and inhalation.

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